molecular formula C29H28N6O2 B11293534 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B11293534
M. Wt: 492.6 g/mol
InChI Key: HICNHWUQMZWQCJ-UHFFFAOYSA-N
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Description

8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolinones. This compound is characterized by its intricate structure, which includes a piperazine ring, a triazoloquinazolinone core, and various aromatic substituents. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 2,5-dimethylphenylamine with piperazine under controlled conditions.

    Formation of the Triazoloquinazolinone Core: This step involves the cyclization of an appropriate precursor to form the triazoloquinazolinone core. This can be achieved through a series of condensation and cyclization reactions.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the triazoloquinazolinone core using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Research: The compound can be used as a tool to study various biological pathways and mechanisms.

    Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Pharmaceutical Development: The compound is explored for its potential to be developed into a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one: This compound is unique due to its specific substituents and structure.

    Other Triazoloquinazolinones: Compounds with similar core structures but different substituents.

    Piperazine Derivatives: Compounds that contain the piperazine ring but differ in other structural aspects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H28N6O2

Molecular Weight

492.6 g/mol

IUPAC Name

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C29H28N6O2/c1-18-5-8-21(9-6-18)26-27-30-28(36)23-11-10-22(17-25(23)35(27)32-31-26)29(37)34-14-12-33(13-15-34)24-16-19(2)4-7-20(24)3/h4-11,16-17,32H,12-15H2,1-3H3

InChI Key

HICNHWUQMZWQCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=C(C=CC(=C6)C)C

Origin of Product

United States

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